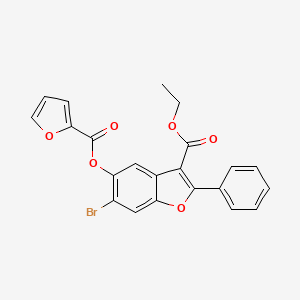

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative with a complex substitution pattern. The benzofuran core is substituted at positions 2, 5, and 6: a phenyl group at C2, a bromine atom at C6, and a furan-2-carbonyloxy group at C3. The ethoxycarbonyl moiety at C3 further enhances its structural diversity.

Properties

IUPAC Name |

ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrO6/c1-2-26-22(25)19-14-11-18(29-21(24)16-9-6-10-27-16)15(23)12-17(14)28-20(19)13-7-4-3-5-8-13/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRXKOZBYGTLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CO3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves multiple steps, including the bromination of a precursor compound followed by esterification and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently .

Chemical Reactions Analysis

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.

Substitution: Common reagents for substitution reactions include nucleophiles and electrophiles, leading to the formation of new compounds with different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Researchers explore its potential as a drug candidate or as a building block for pharmaceuticals.

Industry: Its unique structure makes it valuable in material science and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways. Below is a detailed analysis:

Substituent Effects on the Benzofuran Core

The substituents at positions 5 and 6 significantly influence the compound’s reactivity and interactions. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., Br, furan-2-carbonyloxy) enhance electrophilicity, facilitating nucleophilic substitution reactions .

- Bulky substituents (e.g., 4-methylbenzyloxy) reduce reaction rates due to steric effects but improve lipid membrane penetration .

- Polar groups (e.g., 2-amino-2-oxoethoxy) enhance aqueous solubility, critical for biological applications .

Physicochemical Properties

Molecular weight, logP (lipophilicity), and polar surface area (PSA) are critical parameters for drug-likeness:

Biological Activity

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. This compound has garnered interest due to its potential biological activities, which are primarily attributed to its unique structural features, including the presence of a bromine atom, furan ring, and various functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 308295-31-0 |

| Molecular Formula | C22H15BrO6 |

| Molecular Weight | 445.25 g/mol |

| Structure | Chemical Structure |

The compound's structural features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Modulation : It could bind to specific receptors, altering signaling pathways and influencing physiological responses.

- Antioxidant Activity : The presence of furan and benzofuran moieties may endow the compound with antioxidant properties, scavenging free radicals and reducing oxidative stress.

Therapeutic Applications

Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial and fungal strains.

- Anticancer Potential : Some studies suggest that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory Effects : These compounds may modulate inflammatory responses, providing potential therapeutic benefits in diseases characterized by chronic inflammation.

Case Studies

- Anticancer Activity : A study demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may have similar effects .

- Antimicrobial Properties : Another investigation found that benzofuran derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Research highlighted that certain benzofuran derivatives effectively inhibited enzymes like carbonic anhydrase and tyrosinase, which are implicated in various disease states .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Q & A

Basic: What are the standard synthetic routes for Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate?

Answer:

A common approach involves multi-step reactions starting with benzofuran precursors. For example:

- Step 1 : Base-mediated coupling (e.g., NaH in THF) to introduce substituents like bromine or phenyl groups at specific positions .

- Step 2 : Esterification or acylation using furan-2-carbonyl chloride under anhydrous conditions to attach the furanoyloxy group .

- Step 3 : Phase-transfer catalysis (e.g., PEG-400) and ultrasound-assisted reactions to enhance yield and reduce reaction time .

Key intermediates should be characterized via NMR and X-ray crystallography to confirm regioselectivity .

Advanced: How can reaction conditions be optimized for higher regioselectivity in benzofuran functionalization?

Answer:

Optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., MeCN) to stabilize intermediates and reduce side reactions .

- Catalysis : Employ phase-transfer catalysts (PEG-400) to facilitate heterogeneous reactions, improving furan-2-carbonyloxy attachment .

- Kinetic Control : Monitor reaction progress via HPLC to isolate intermediates before undesired rearrangements occur .

- Ultrasound Assistance : Enhance reaction efficiency by promoting cavitation, which accelerates reagent mixing and reduces activation energy .

Basic: What characterization techniques are critical for validating the structure of this compound?

Answer:

- X-ray Crystallography : Resolve the crystal structure using SHELX or Mercury to confirm stereochemistry and bond angles .

- Spectroscopy :

- Thermal Analysis : Assess stability via differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced: How should researchers address discrepancies in crystallographic data refinement?

Answer:

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinned data or high-resolution datasets .

- Validation Metrics : Cross-check R-factors, electron density maps, and bond-length deviations. Discrepancies >3σ may indicate misassigned atoms or thermal motion errors .

- Comparative Analysis : Overlay structures using Mercury to identify deviations from analogous benzofuran derivatives (e.g., 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran) .

Advanced: How can computational methods predict the reactivity of this compound?

Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom may act as a leaving group in substitution reactions .

- Molecular Dynamics : Simulate solvation effects to optimize solvent choice for reactions .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is studied for bioactivity .

Basic: What functional groups in this compound are most reactive under basic conditions?

Answer:

- Ester Group : Susceptible to hydrolysis under strong bases (e.g., NaOH), forming carboxylic acid derivatives .

- Bromine Atom : Participates in nucleophilic aromatic substitution (SNAr) with amines or thiols .

- Furanoyloxy Group : May undergo cleavage via acid-catalyzed ester hydrolysis .

Advanced: How does the crystal packing of this compound compare to structurally related benzofurans?

Answer:

- Packing Analysis : Compare unit cell parameters (e.g., space group, Z-value) with analogs like 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran .

- Intermolecular Interactions : Identify halogen bonding (Br···O) or π-π stacking (phenyl groups) using Mercury’s contact distance tools .

- Thermal Motion : Assess anisotropic displacement parameters (ADPs) in SHELXL to evaluate rigidity vs. flexibility .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

- Cross-Validation : Reconcile NMR chemical shifts with X-ray-derived torsion angles. For example, unexpected deshielding in NMR may correlate with steric strain observed crystallographically .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility not captured in static crystal structures .

- Synchrotron Data : Collect high-resolution X-ray data to resolve ambiguities in electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.